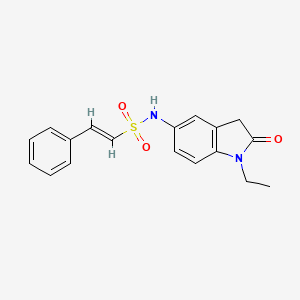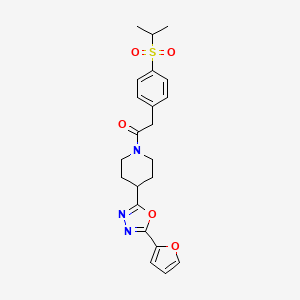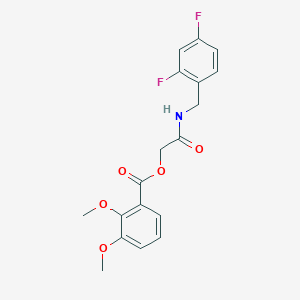
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic mutant epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been identified in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has been shown to selectively inhibit the growth of cancer cells harboring EGFR mutations, making it a promising therapeutic agent for the treatment of cancer.
Mécanisme D'action
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide binds to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The selective inhibition of EGFR mutants by (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is thought to be due to the unique conformational changes in the mutant kinase domain that make it more susceptible to inhibition by small molecules.
Biochemical and Physiological Effects
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the activation of downstream signaling pathways, such as AKT and ERK, that promote cell survival and proliferation. (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is its high selectivity for EGFR mutants, which can minimize off-target effects and toxicity. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has shown promising activity in preclinical models of cancer, making it a potential therapeutic agent for the treatment of EGFR mutant cancers. However, the low overall yield of the synthesis may limit its widespread use in laboratory experiments.
Orientations Futures
Future research on (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide could focus on the development of more efficient synthesis methods to increase the yield and availability of the compound. In addition, further studies could investigate the potential use of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in combination with other targeted therapies or chemotherapy regimens to improve its efficacy in the treatment of cancer. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in human patients with EGFR mutant cancers.
Méthodes De Synthèse
The synthesis of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves a multi-step process that begins with the preparation of the key intermediate, 1-ethyl-2-oxoindoline-5-sulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide. The overall yield of the synthesis is reported to be around 10%.
Applications De Recherche Scientifique
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. In vitro studies have shown that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide selectively inhibits the growth of cancer cells harboring EGFR mutations, with minimal effects on cells expressing wild-type EGFR. In vivo studies have demonstrated that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the growth of EGFR mutant tumors in xenograft models, leading to tumor regression and prolonged survival.
Propriétés
IUPAC Name |
(E)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-12,19H,2,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPZGTYIONSKHS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
